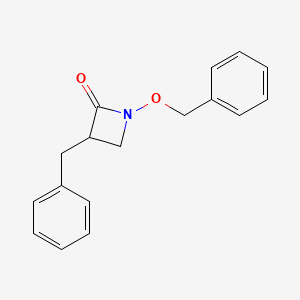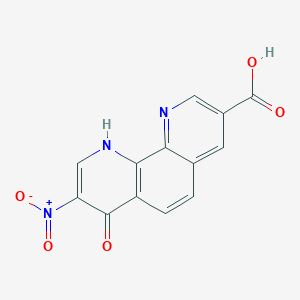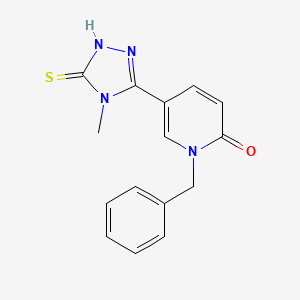
1-benzyl-5-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2(1H)-pyridinone
説明
Synthesis Analysis
The synthesis of 1-benzyl-5-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2(1H)-pyridinone and related compounds involves multiple steps, including the reaction of acid hydrazides with isothiocyanates, followed by base-catalyzed cyclization and alkylation. For instance, a series of bis[5-(R-sulfanyl)-1,2,4-triazol-3-yl)benzene derivatives were synthesized using isophthalic and terephthalic acid hydrazides, which were then reacted with methyl and aryl isothiocyanates. This process was followed by cyclization and alkylation to produce the desired compounds . Similarly, benzimidazole derivatives carrying a pyridine moiety were synthesized by coupling 1-methyl-2-mercapto-5-nitro-1H-benzimidazole with various pyridine derivatives in the presence of a base at room temperature .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic methods. For example, the molecular structure of 4-[(4-methyl-5-phenyl-4H1,2,4-triazol-3-yl)sulfanyl]benzene-1,2-dicarbonitrile was determined using FT-IR and X-ray diffraction methods, revealing a monoclinic crystal structure belonging to the P21/n space group. The study included an analysis of intermolecular hydrogen bonds and a comparison of experimental and theoretical geometrical parameters .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are complex and can include sulfur extrusion reactions, as seen in the synthesis of 2,1-benzisothiazolin-3(1H)-one derivatives. For example, triethyl phosphite can abstract sulfur from 2,1-benzisothiazolin-3(1H)-one, leading to various reaction intermediates and products, including benzoxazine and polyanthraniloyl compounds . Additionally, the use of 1,3,5-Tris(hydrogensulfato) benzene as a catalyst has been shown to facilitate the synthesis of bis(pyrazol-5-ol) derivatives through condensation reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structures. The presence of intermolecular hydrogen bonds can affect the stability and reactivity of the compounds. Theoretical studies, such as density functional theory (DFT) calculations, can provide insights into the vibration frequencies, HOMO-LUMO energies, and molecular electrostatic potential (MEP) maps, which are crucial for understanding the electronic properties and potential reactivity of the compounds .
科学的研究の応用
Synthesis and Characterization
- A study by Prasad, Rani, and Anusha (2018) elaborated on the synthesis of benzimidazole derivatives carrying a pyridine moiety, which involves coupling 1-methyl-2-mercapto-5-nitro-1H-benzimidazole with various pyridine derivatives in the presence of a base. This process likely shares synthetic pathways with the chemical , indicating a broad applicability in creating complex organic compounds with potential biological activities (Prasad, Rani, & Anusha, 2018).
- In another synthesis-oriented study, Dave et al. (2007) reported on the synthesis of thiazolidinones and Mannich bases from 4-amino-3-mercapto-5-pyridin-3′-yl-[1,2,4]-triazole, highlighting the versatility of triazole derivatives in the synthesis of compounds with potential pharmacological activities (Dave, Purohit, Akbari, & Joshi, 2007).
Antimicrobial and Antifungal Activities
- Elgemeie et al. (2017) described the synthesis and antimicrobial evaluation of novel 5-benzoyl-N-substituted amino- and 5-benzoyl-N-sulfonylamino-4-alkylsulfanyl-2-pyridones, showcasing the antimicrobial potential of pyridone derivatives. This suggests that compounds like "1-benzyl-5-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2(1H)-pyridinone" might also possess significant antimicrobial properties (Elgemeie, Altalbawy, Alfaidi, Azab, & Hassan, 2017).
- Al‐Azmi and Mahmoud (2020) reported on the synthesis and antimicrobial activities of novel 1,4-bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene and 5-aryltriaz-1-en-1-yl-1-phenyl-1H-pyrazole-4-carbonitrile derivatives. Their work demonstrates the potential of triazole derivatives in combating microbial pathogens, which might extend to compounds with a structure similar to the subject compound (Al‐Azmi & Mahmoud, 2020).
Antiproliferative Activities
- Shkoor et al. (2021) focused on the synthesis of 1,3 and 1,4-bis[5-(R-sulfanyl)-1,2,4-triazol-3-yl)benzene derivatives and their evaluation for antiproliferative activity against colorectal cells. Their findings suggest that triazole derivatives, including those similar to "1-benzyl-5-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2(1H)-pyridinone," could have applications in cancer research (Shkoor, Tashtoush, Al-Talib, Mhaidat, Al-Hiari, Kasabri, & Alalawi, 2021).
特性
IUPAC Name |
1-benzyl-5-(4-methyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4OS/c1-18-14(16-17-15(18)21)12-7-8-13(20)19(10-12)9-11-5-3-2-4-6-11/h2-8,10H,9H2,1H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTQJFVBPUDKMHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=S)C2=CN(C(=O)C=C2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701122600 | |
| Record name | 5-(4,5-Dihydro-4-methyl-5-thioxo-1H-1,2,4-triazol-3-yl)-1-(phenylmethyl)-2(1H)-pyridinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701122600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
242472-11-3 | |
| Record name | 5-(4,5-Dihydro-4-methyl-5-thioxo-1H-1,2,4-triazol-3-yl)-1-(phenylmethyl)-2(1H)-pyridinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=242472-11-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(4,5-Dihydro-4-methyl-5-thioxo-1H-1,2,4-triazol-3-yl)-1-(phenylmethyl)-2(1H)-pyridinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701122600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



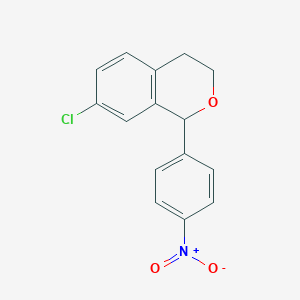
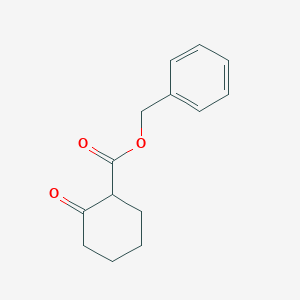
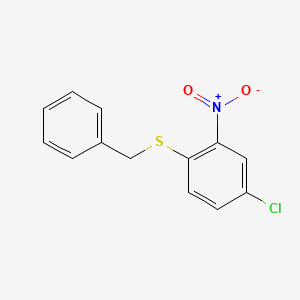
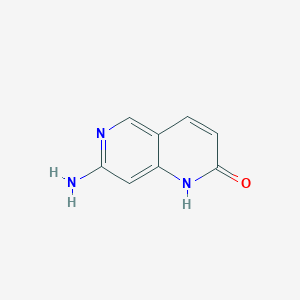
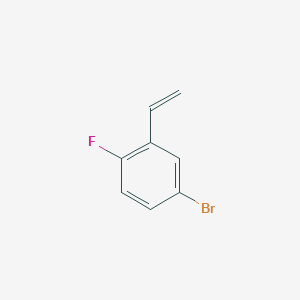
![5-Chloro-3-p-tolyl-[1,2,4]thiadiazole](/img/structure/B3034777.png)
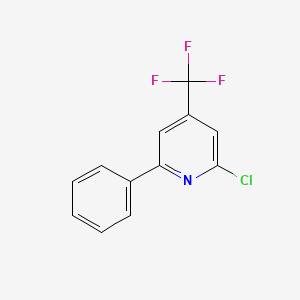
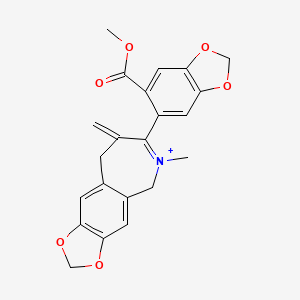
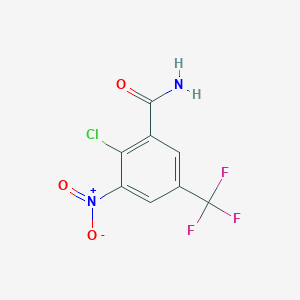

![6-Bromospiro[chromane-2,1'-cyclohexan]-4-one](/img/structure/B3034789.png)
